1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Overview
Description
1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a synthetic organic compound with the molecular formula C16H13BrN2O3S It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone typically involves a multi-step process. One common method is the one-step substitution reaction, where 5-bromo-7-azaindole is used as the starting material. The reaction is carried out under basic conditions using triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate, which is then tosylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki cross-coupling reaction and the Buchwald-Hartwig coupling reaction.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Tosylation and De-tosylation: The tosyl group can be introduced or removed under specific conditions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
4-Dimethylaminopyridine (DMAP): Acts as a catalyst in tosylation reactions.
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various substituted pyrrolopyridine derivatives, while Buchwald-Hartwig coupling can introduce different amine groups .
Scientific Research Applications
1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of various proteases, which play a crucial role in cell growth and proliferation. By targeting these proteases, the compound can inhibit the growth of tumor cells and other pathogenic organisms . The exact molecular pathways involved may vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Lacks the ethanone moiety but shares similar biological activities.
7-Azaindole Derivatives: A broader class of compounds with diverse biological activities, including anticancer and antiviral properties.
Other Pyrrolopyridine Derivatives: Compounds with different substituents at various positions on the pyrrolopyridine ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-[5-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-10-3-5-13(6-4-10)23(21,22)19-9-15(11(2)20)14-7-12(17)8-18-16(14)19/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZIQOYBFJCGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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